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Compound of Interest

Compound Name: N,2,4-Trimethylquinolin-7-amine

Cat. No.: B11909581 Get Quote

Disclaimer: Specific experimental data for N,2,4-trimethylquinolin-7-amine is limited in

publicly available scientific literature. This guide has been compiled using information on

structurally related compounds and general knowledge of the quinoline chemical class. The

properties and activities described herein are largely predictive and require experimental

validation.

Introduction
The compound with CAS number 82670-11-9 is identified as N,2,4-trimethylquinolin-7-
amine. It belongs to the quinoline family, a class of heterocyclic aromatic compounds that are

scaffolds of significant interest in medicinal chemistry and materials science. Quinoline

derivatives are known to exhibit a wide array of biological activities, including anticancer,

antimalarial, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides a

technical overview of the structure, predicted properties, and potential biological relevance of

N,2,4-trimethylquinolin-7-amine for researchers, scientists, and professionals in drug

development.

Chemical Structure and Identifiers
The structure of N,2,4-trimethylquinolin-7-amine features a quinoline core substituted with

methyl groups at positions 2 and 4, and a methylamino group at position 7.

IUPAC Name: N,2,4-trimethylquinolin-7-amine
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CAS Number: 82670-11-9

Canonical SMILES: CNc1cc2nc(C)cc(C)c2cc1

InChI: InChI=1S/C13H14N2/c1-8-6-11(15-3)7-10-9(2)5-12(14-10)4/h5-7H,1-4H3,(H,14,15)

Caption: 2D Structure of N,2,4-trimethylquinolin-7-amine.

Physicochemical Properties
Quantitative experimental data for N,2,4-trimethylquinolin-7-amine is not available. The table

below presents computed properties for the closely related dihydro- derivative, 2,2,4-Trimethyl-

1,2-dihydroquinolin-7-amine (CAS 41148-72-5), to provide an estimation.[4]

Property Predicted Value Data Source

Molecular Formula C₁₂H₁₆N₂ LookChem[4]

Molecular Weight 188.27 g/mol LookChem[4]

Boiling Point 327.7 °C at 760 mmHg LookChem[4]

Flash Point 177.9 °C LookChem[4]

Density 1.021 g/cm³ LookChem[4]

pKa 5.23 ± 0.40 LookChem[4]

LogP 3.59540 LookChem[4]

Hydrogen Bond Donor Count 2 LookChem[4]

Hydrogen Bond Acceptor

Count
2 LookChem[4]

Topological Polar Surface Area 38.05 Å² LookChem[4]

Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of N,2,4-
trimethylquinolin-7-amine are not documented in the reviewed literature. Researchers would

need to adapt general methodologies established for other substituted quinolines.
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The Combes synthesis is a classical method for preparing quinolines, involving the acid-

catalyzed reaction of an aniline with a β-diketone. For N,2,4-trimethylquinolin-7-amine, a

plausible route would involve the reaction of 3-(methylamino)aniline with acetylacetone.

Step 1: Reaction Setup

Step 2: Cyclization

Step 3: Workup

Step 4: Purification

1. Combine substituted aniline and β-diketone
2. Add acid catalyst (e.g., H₂SO₄)

Heat reaction mixture (reflux)
to facilitate intramolecular cyclization

Heat

1. Cool and neutralize with base
2. Perform liquid-liquid extraction

3. Dry organic phase

Process

Purify crude product via
column chromatography or recrystallization

Isolate

N,2,4-trimethylquinolin-7-amine

Yields

Click to download full resolution via product page

Caption: General workflow for the Combes synthesis of a substituted quinoline.

Potential Biological Activity and Signaling Pathways
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While N,2,4-trimethylquinolin-7-amine has not been specifically studied, the quinoline

scaffold is a well-established pharmacophore. Derivatives have shown a range of biological

activities, including:

Anticancer Activity: Quinolines are known to inhibit various protein kinases involved in cancer

progression.[2]

Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting

enzymes like COX or modulating inflammatory signaling pathways.[1][5]

Antioxidant Properties: Tetrahydroquinoline derivatives, in particular, have demonstrated

significant antioxidant and neuroprotective effects by scavenging free radicals and chelating

metal ions.[1][5]

Antimicrobial and Antimalarial Activity: The quinoline core is central to many antimicrobial

and antimalarial drugs.[3]

Many quinoline-based kinase inhibitors target the PI3K/Akt/mTOR pathway, which is crucial for

cell survival and proliferation and is often dysregulated in cancer.
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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